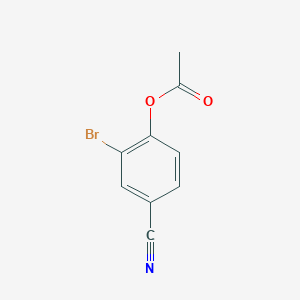
(2-bromo-4-cyanophenyl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-bromo-4-cyanophenyl) acetate is an organic compound characterized by the presence of an ester functional group, a bromine atom, and a cyano group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 2-bromo-4-cyano-phenyl ester typically involves the esterification of 2-bromo-4-cyano-phenol with acetic acid. This reaction can be catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of acetic acid 2-bromo-4-cyano-phenyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in acetic acid 2-bromo-4-cyano-phenyl ester can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The cyano group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.
Hydrolysis: The major products are 2-bromo-4-cyano-phenol and acetic acid.
Oxidation and Reduction: Various cyano derivatives and reduced forms of the compound can be obtained.
Wissenschaftliche Forschungsanwendungen
(2-bromo-4-cyanophenyl) acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s derivatives may have potential therapeutic properties and can be used in drug development.
Material Science: It can be used in the development of novel materials with specific chemical properties.
Biological Studies: The compound can be used to study the effects of bromine and cyano groups on biological systems.
Wirkmechanismus
The mechanism of action of acetic acid 2-bromo-4-cyano-phenyl ester involves its interaction with various molecular targets. The bromine atom and cyano group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules. The ester group can undergo hydrolysis, releasing acetic acid and the corresponding phenol, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Acetic acid 2-bromo-4-nitro-phenyl ester: Similar structure but with a nitro group instead of a cyano group.
Acetic acid 2-chloro-4-cyano-phenyl ester: Similar structure but with a chlorine atom instead of a bromine atom.
Acetic acid 2-bromo-4-methyl-phenyl ester: Similar structure but with a methyl group instead of a cyano group.
Uniqueness: (2-bromo-4-cyanophenyl) acetate is unique due to the presence of both bromine and cyano groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various chemical and biological studies.
Eigenschaften
Molekularformel |
C9H6BrNO2 |
|---|---|
Molekulargewicht |
240.05 g/mol |
IUPAC-Name |
(2-bromo-4-cyanophenyl) acetate |
InChI |
InChI=1S/C9H6BrNO2/c1-6(12)13-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3 |
InChI-Schlüssel |
SNNPQVDJMRKRMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















